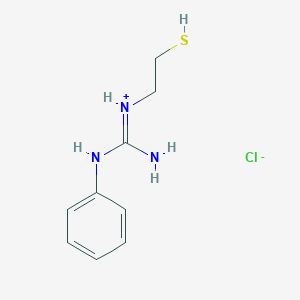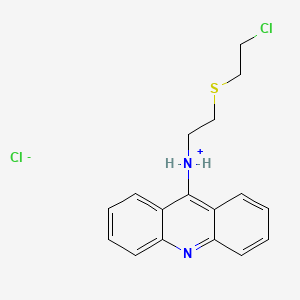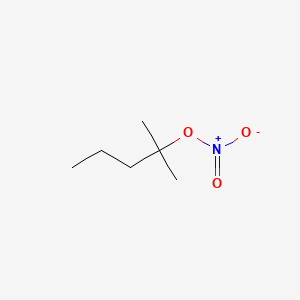
3-((4-(Dibutylamino)butyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-(Dibutylamino)butyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a coumarin core, which is a benzopyrone derivative, and a dibutylamino group attached via a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Dibutylamino)butyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride typically involves multiple steps
Coumarin Core Synthesis: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of Dibutylamino Group: The dibutylamino group is introduced via nucleophilic substitution. This step involves the reaction of the coumarin derivative with dibutylamine in the presence of a suitable base.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-(Dibutylamino)butyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin core can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin core can be reduced to form a dihydrocoumarin derivative.
Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of 4-keto-8-methylcoumarin derivatives.
Reduction: Formation of dihydrocoumarin derivatives.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-((4-(Dibutylamino)butyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride has several scientific research applications:
Chemistry: Used as a fluorescent probe in analytical chemistry due to its unique photophysical properties.
Biology: Employed in biological assays to study enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 3-((4-(Dibutylamino)butyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxycoumarin: A simpler coumarin derivative with anticoagulant properties.
7-Hydroxycoumarin: Known for its fluorescent properties and used in various assays.
Warfarin: A well-known anticoagulant that is structurally related to coumarin derivatives.
Uniqueness
3-((4-(Dibutylamino)butyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride is unique due to the presence of the dibutylamino group, which imparts distinct chemical and biological properties. This makes it suitable for applications where other coumarin derivatives may not be effective.
Propriétés
Numéro CAS |
1564-91-6 |
|---|---|
Formule moléculaire |
C23H35ClN2O4 |
Poids moléculaire |
439.0 g/mol |
Nom IUPAC |
dibutyl-[4-[(4-hydroxy-8-methyl-2-oxochromene-3-carbonyl)amino]butyl]azanium;chloride |
InChI |
InChI=1S/C23H34N2O4.ClH/c1-4-6-14-25(15-7-5-2)16-9-8-13-24-22(27)19-20(26)18-12-10-11-17(3)21(18)29-23(19)28;/h10-12,26H,4-9,13-16H2,1-3H3,(H,24,27);1H |
Clé InChI |
FPDTUTXSEICOIS-UHFFFAOYSA-N |
SMILES canonique |
CCCC[NH+](CCCC)CCCCNC(=O)C1=C(C2=CC=CC(=C2OC1=O)C)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione](/img/structure/B13731558.png)










![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13731616.png)

